(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide
Overview
Description
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide: is a complex organic compound characterized by its aziridine ring, a three-membered nitrogen-containing heterocycle, and a phenylethyl group attached to it
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening: One common synthetic route involves the nucleophilic ring opening of aziridine-2-carboxylates. This method often employs Wittig reagents to achieve enantioselective synthesis.
Anionic and Cationic Ring-Opening Polymerization: Aziridines can also be polymerized using anionic and cationic ring-opening polymerization techniques. This method is useful for creating polyamines with applications in antibacterial coatings and gene transfection.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide: undergoes various types of chemical reactions:
Oxidation: The aziridine ring can be oxidized to form aziridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the aziridine ring, leading to ring opening.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are typically employed, often in acidic conditions for optimal reactivity.
Major Products Formed:
Oxidation: Aziridine-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various open-chain amines, alcohols, and thiols.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including amino acids and polyamines.
Biology: Its derivatives are used in studying biological processes and developing new biochemical tools.
Industry: Utilized in the production of coatings, polymers, and materials with antimicrobial properties.
Mechanism of Action
The mechanism by which (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing biological processes.
Pathways Involved: The specific pathways depend on the context of its application, such as antimicrobial activity or polymerization processes.
Comparison with Similar Compounds
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but differ in their substituents.
Phenylethylamines: These compounds have similar phenylethyl groups but lack the aziridine ring.
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Properties
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRTGJZBLTWDQ-SQMUNVKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426950 | |
Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-52-3 | |
Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-[(1R)-α-Methylbenzyl]-2-aziridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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